molecular formula C16H15FN4O2S B5122432 2-{[5-(4-FLUOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE

2-{[5-(4-FLUOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE

Cat. No.: B5122432
M. Wt: 346.4 g/mol
InChI Key: LBMHXQFBMIONQY-UHFFFAOYSA-N
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Description

2-{[5-(4-Fluorophenyl)-4-Methyl-4H-1,2,4-Triazol-3-Yl]Sulfanyl}-N-(2-Furylmethyl)Acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazole ring, a fluorophenyl group, and a furylmethyl group, which contribute to its distinctive properties.

Preparation Methods

The synthesis of 2-{[5-(4-Fluorophenyl)-4-Methyl-4H-1,2,4-Triazol-3-Yl]Sulfanyl}-N-(2-Furylmethyl)Acetamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the fluorophenyl and furylmethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve cost-effective and efficient synthesis .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The triazole ring and sulfanyl group can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

    Substitution: The fluorophenyl group can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-{[5-(4-Fluorophenyl)-4-Methyl-4H-1,2,4-Triazol-3-Yl]Sulfanyl}-N-(2-Furylmethyl)Acetamide exerts its effects involves interactions with specific molecular targets. The triazole ring and fluorophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. These interactions can disrupt biological pathways, leading to antimicrobial or other therapeutic effects .

Comparison with Similar Compounds

Compared to other compounds with similar structures, 2-{[5-(4-Fluorophenyl)-4-Methyl-4H-1,2,4-Triazol-3-Yl]Sulfanyl}-N-(2-Furylmethyl)Acetamide stands out due to its unique combination of functional groups. Similar compounds include:

Properties

IUPAC Name

2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2S/c1-21-15(11-4-6-12(17)7-5-11)19-20-16(21)24-10-14(22)18-9-13-3-2-8-23-13/h2-8H,9-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMHXQFBMIONQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NCC2=CC=CO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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